Cinnamyl azide

描述

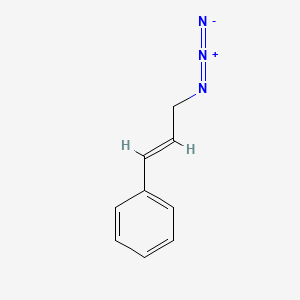

Cinnamyl azide is an organic compound characterized by the presence of an azide group attached to a cinnamyl moiety

准备方法

Synthetic Routes and Reaction Conditions: Cinnamyl azide can be synthesized through a straightforward nucleophilic substitution reaction. The typical method involves the reaction of cinnamyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide or acetonitrile. The reaction is usually carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides .

化学反应分析

Formation of N1-Cinnamyl Azetidin-2-ones

Cinnamyl azide undergoes Staudinger-type reactions to generate β-lactams :

-

Reaction : Treatment with triphenylphosphine (PPh₃) forms an iminophosphorane intermediate, which reacts with benzaldehyde to yield N1-cinnamyl azetidin-2-one (4a ).

-

Conditions : Reflux in toluene (6 h) followed by imine formation at room temperature (12 h) .

-

Key Feature : The imine intermediate (3a ) is unstable and used directly without isolation .

Cycloaddition with Acrylates

A stereoselective cascade reaction with acrylates produces tetrahydro-pyrrolo-pyrazoles :

Reaction Mechanism

-

Aza-Michael Addition : Acrylate adds to the azide’s α,β-unsaturated system.

-

[3+2] Cycloaddition : The intermediate undergoes intramolecular Huisgen cycloaddition.

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Toluene |

| Temperature | 50°C |

| Equiv. Acrylate | 2.0 |

| Additive | DIPEA (2.0 equiv) |

| Time | 24–48 h |

Scope and Yields

| Substrate (this compound) | Product | Yield (%) |

|---|---|---|

| R = H (1a ) | 5a | 64 |

| R = 4-OMe (1b ) | 5b | 94 |

| R = 4-NO₂ (1f ) | 5f | 85 |

| Cyclic azide (1u ) | Tricyclic 5u | 72 |

-

Stereoselectivity : Products exhibit up to four contiguous stereocenters, with diastereomeric ratios >10:1 in some cases .

-

Scalability : Gram-scale synthesis demonstrated without yield loss .

Reaction with Vinyl Sulfones

This compound reacts with methyl vinyl sulfone to form dihydro-pyrrolo-pyrazoles :

-

Conditions : Toluene, 50°C, 24 h.

-

Yield : 40–60% (moderate due to competing pathways).

-

Product Utility : Ethylene sulfone moiety enables further derivatization .

Biocatalytic Oxidation to Aldehydes

This compound is oxidized to E-cinnamaldehyde using engineered myoglobin (Mb H64V/V68A) :

| Catalyst | Substrate | Product | TON | Selectivity |

|---|---|---|---|---|

| Mb H64V/V68A | This compound | E-Cinnamaldehyde | 700 | >95% E |

| PCC | Geraniol | E/Z-Citral | – | 2:1 E/Z |

Huisgen Cycloaddition with Alkynes

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

科学研究应用

Synthesis of Heterocycles

Cinnamyl azide has been extensively utilized in the synthesis of various heterocycles, particularly through cascade reactions.

- Tetrahydro-pyrrolo-pyrazole Derivatives : A notable application involves the stereoselective cascade reaction of this compound with acrylates, which generates tetrahydro-pyrrolo-pyrazole ring systems. This reaction demonstrates the ability to produce functionally dense bicyclic amine building blocks from simple starting materials. The optimized conditions for this reaction have yielded products with high efficiency, although challenges remain in achieving reproducible results across different laboratories .

- Vinyl Sulfones Reaction : Another study reported a similar cascade reaction involving cinnamyl azides and vinyl sulfones, leading to the formation of dihydro-pyrrolo-pyrazole heterocycles. This method expands the scope of this compound applications in synthesizing complex nitrogen-containing compounds .

Regioselective Oxidation

This compound can undergo regioselective oxidation through Wacker oxidation processes. This method allows for the conversion of cinnamyl azides into β-azido ketones with high selectivity and yield (25-92%). The oxidation process is compatible with various functional groups, making it a robust approach for synthesizing ketone derivatives from azides .

Synthesis of Azetidinones

This compound has also been employed in the synthesis of N1-cinnamyl azetidin-2-ones. A one-pot method utilizing triphosgene and sodium azide facilitates the efficient preparation of allyl azides from allyl alcohols, which can subsequently be transformed into these azetidinones. This application showcases the utility of this compound in constructing cyclic amines that are valuable in medicinal chemistry .

Mechanistic Studies and Theoretical Insights

Theoretical studies have provided insights into the electronic properties and reactivity of cinnamyl azides. Investigations into their electronic absorption spectra reveal unique π-systems influenced by the azide functionality, which affects their chemical behavior during reactions . These insights are crucial for understanding how modifications to the cinnamyl group can impact reactivity and selectivity in synthetic applications.

Table 1: Summary of Key Reactions Involving this compound

作用机制

The mechanism of action of cinnamyl azide primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the reduction of this compound to cinnamyl amine involves the cleavage of the nitrogen-nitrogen bonds, releasing nitrogen gas and forming the amine product .

相似化合物的比较

Benzyl Azide: Similar in structure but with a benzyl group instead of a cinnamyl group.

Phenethyl Azide: Contains a phenethyl group, differing in the position of the phenyl ring relative to the azide group.

Uniqueness: Cinnamyl azide is unique due to the presence of the cinnamyl moiety, which imparts distinct reactivity and properties compared to other azides.

生物活性

Cinnamyl azide is an organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and relevant synthetic methodologies.

Overview of this compound

This compound is an allylic azide derived from cinnamyl alcohol. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry. The presence of the azide group contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A study published in Molecules assessed the antimicrobial activity of various cinnamyl compounds, including this compound. The results indicated that this compound exhibits significant antibacterial and antifungal properties.

Antibacterial Properties

The Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains were determined, showcasing its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 600 |

| Pseudomonas aeruginosa | 700 |

These findings suggest that this compound disrupts bacterial cell membranes, leading to cell lysis and death. The mechanism involves interaction with membrane components such as phospholipids and proteins, which is critical for maintaining cellular integrity .

Antifungal Properties

This compound also demonstrated antifungal activity against various fungal strains, particularly Candida species. The MIC values are summarized below:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 400 |

| Candida tropicalis | 450 |

| Aspergillus flavus | 550 |

The antifungal mechanism appears to involve disruption of ergosterol synthesis, a vital component of fungal cell membranes, leading to increased permeability and subsequent cell death .

Case Studies

- Study on Antimicrobial Mechanism : A study investigated the mode of action of this compound against S. aureus and C. albicans. It was found that the compound interacts with both the cell wall and plasma membrane, leading to structural damage and increased susceptibility to osmotic pressure .

- Synthesis and Biological Evaluation : In another research effort, this compound was synthesized and evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 20 µM against MV4-11 leukemia cells .

属性

IUPAC Name |

[(E)-3-azidoprop-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGXVGRJSAWWRA-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。